molecular formula C9H21NO2 B14654647 N,N-diethylethanamine;propanoic acid CAS No. 51009-80-4

N,N-diethylethanamine;propanoic acid

Cat. No.: B14654647
CAS No.: 51009-80-4
M. Wt: 175.27 g/mol
InChI Key: JYFPFWCWXLBYDY-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;propanoic acid is a compound that combines the properties of an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the propanoic acid component is a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylethanamine can be synthesized through the alkylation of ammonia or primary amines with ethyl halides under basic conditions. Propanoic acid can be prepared via the oxidation of propanol or the hydrolysis of propionitrile. The combination of these two components can be achieved through a condensation reaction, where the amine reacts with the carboxylic acid to form an amide bond.

Industrial Production Methods

Industrial production of N,N-diethylethanamine typically involves the reaction of diethylamine with ethylene oxide. Propanoic acid is produced industrially through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amine component can be oxidized to form nitroso or nitro compounds.

    Reduction: The carboxylic acid component can be reduced to form alcohols.

    Substitution: The amine can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Alkylated amines or esters.

Scientific Research Applications

N,N-diethylethanamine;propanoic acid has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions, while the carboxylic acid component can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different steric and electronic effects.

    Propanoic acid: A simple carboxylic acid with similar reactivity but lacking the amine functionality.

Uniqueness

N,N-diethylethanamine;propanoic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

CAS No.

51009-80-4

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

N,N-diethylethanamine;propanoic acid

InChI

InChI=1S/C6H15N.C3H6O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H2,1H3,(H,4,5)

InChI Key

JYFPFWCWXLBYDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCN(CC)CC

Origin of Product

United States

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